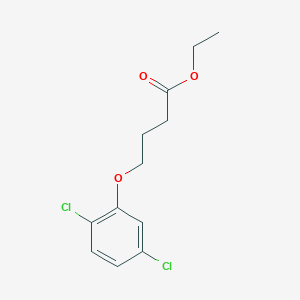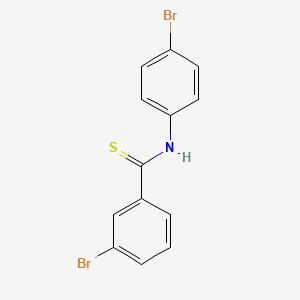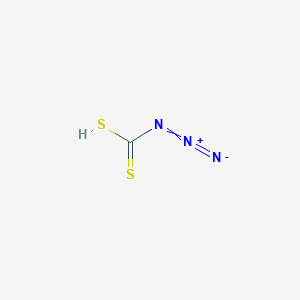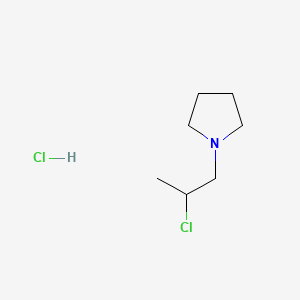
1-(2-Chloropropyl)pyrrolidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropropyl)pyrrolidinium chloride is an organic chloride salt with the molecular formula C₇H₁₅Cl₂N and a molecular weight of 184.1067 g/mol . This compound is composed of a pyrrolidinium cation and a 2-chloropropyl anion. It is recognized for its role as a phase-transfer catalyst, which enhances the efficiency of reactions by facilitating the transfer of organic reactants between phases .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloropropyl)pyrrolidinium chloride can be synthesized through the reaction of pyrrolidine with 2-chloropropyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropropyl)pyrrolidinium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolidinium salts.
Oxidation: N-oxides of pyrrolidinium derivatives.
Reduction: Secondary amines.
Scientific Research Applications
1-(2-Chloropropyl)pyrrolidinium chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloropropyl)pyrrolidinium chloride involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the rate of reaction. The pyrrolidinium cation interacts with the reactants, stabilizing the transition state and lowering the activation energy required for the reaction .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)pyrrolidinium chloride
- 1-(2-Bromopropyl)pyrrolidinium chloride
- 1-(2-Iodopropyl)pyrrolidinium chloride
Uniqueness
1-(2-Chloropropyl)pyrrolidinium chloride is unique due to its specific structure, which imparts distinct reactivity and catalytic properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable compound in various chemical processes .
Properties
CAS No. |
84712-91-4 |
|---|---|
Molecular Formula |
C7H15Cl2N |
Molecular Weight |
184.10 g/mol |
IUPAC Name |
1-(2-chloropropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H14ClN.ClH/c1-7(8)6-9-4-2-3-5-9;/h7H,2-6H2,1H3;1H |
InChI Key |
JNSHTZQWYREZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



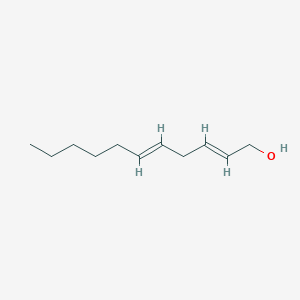
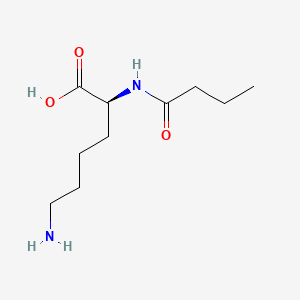
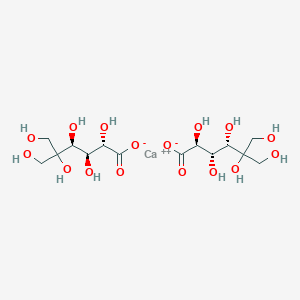
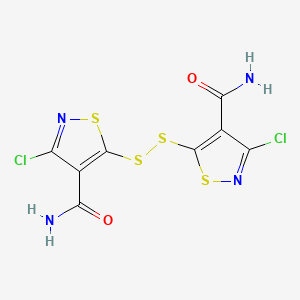


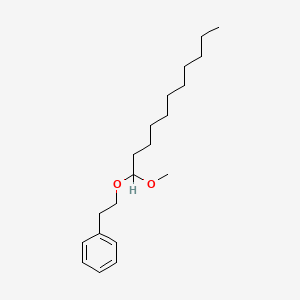
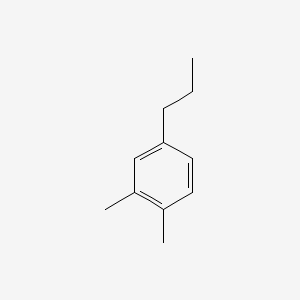
![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)

